5-amino-2-(boc-amino)methyl)phenylboronic acid

Medicinal Chemistry Protease Inhibitor Synthesis Orthogonal Protection Strategies

Researchers synthesizing protease inhibitor libraries face bottlenecks when sequential functionalization of mono-amine phenylboronic acids requires cumbersome protection/deprotection cycles. 5-Amino-2-(Boc-aminomethyl)phenylboronic acid (CAS 1217500-85-0) eliminates this limitation through its orthogonal bifunctional architecture. • Dual nitrogen handles: Free 5-amino group enables immediate elaboration with peptidomimetic elements; Boc-protected aminomethyl at 2-position remains intact for late-stage deprotection after Suzuki-Miyaura coupling. • Conformational advantage: The benzylic methylene spacer reduces steric clash during transmetalation, enabling efficient coupling with hindered aryl halides. • Supply reliability: ≥96% purity (HPLC), ambient shipping, stored at 2-8°C.

Molecular Formula C12H19BN2O4
Molecular Weight 266.104
CAS No. 1217500-85-0
Cat. No. B596523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-(boc-amino)methyl)phenylboronic acid
CAS1217500-85-0
Synonyms5-Amino-2-(BOC-amino)methyl)phenylboronic acid
Molecular FormulaC12H19BN2O4
Molecular Weight266.104
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)N)CNC(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C12H19BN2O4/c1-12(2,3)19-11(16)15-7-8-4-5-9(14)6-10(8)13(17)18/h4-6,17-18H,7,14H2,1-3H3,(H,15,16)
InChIKeyHHFWXUSZRNSYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(Boc-amino)methyl)phenylboronic Acid: Technical Profile & Procurement


5-Amino-2-(Boc-amino)methyl)phenylboronic acid (CAS 1217500-85-0) is a specialized phenylboronic acid derivative characterized by a unique ortho-substitution pattern combining a free 5-amino group, a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety at the 2-position, and a boronic acid functionality on the same phenyl ring . This compound, with molecular formula C12H19BN2O4 and molecular weight 266.10 g/mol, serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as a bifunctional reagent for Suzuki-Miyaura cross-coupling reactions and as a scaffold for constructing protease inhibitor libraries [1]. Its distinctive substitution architecture enables sequential deprotection and orthogonal functionalization strategies not accessible with simpler phenylboronic acid analogs, positioning it as a strategic intermediate for complex molecule assembly where controlled introduction of both amine and boronic acid functionalities is required.

Dual amine handles: free 5-NH₂ and Boc-protected aminomethyl group enable orthogonal functionalization
Boronic acid functionality supports Suzuki-Miyaura cross-coupling for biaryl construction
1,2,4-substitution pattern enables sequential derivatization without global protecting group manipulations

Differentiation from Common Phenylboronic Acids


Substituting 5-amino-2-(Boc-amino)methyl)phenylboronic acid with generic phenylboronic acids or simpler aminophenylboronic acids introduces critical functional limitations that directly compromise synthetic utility. Unlike 3- or 4-aminophenylboronic acids (e.g., CAS 30418-59-8, CAS 89415-43-0), which offer only a single amine handle, this compound provides two distinct nitrogen functionalities—a free 5-amino group and a Boc-protected aminomethyl group at the ortho position—enabling orthogonal protection/deprotection strategies and sequential derivatization . Compared to 3-(N-Boc-amino)phenylboronic acid (CAS 380430-68-2), which lacks the benzylic methylene spacer, the aminomethyl linker in the target compound imparts altered electronic properties and conformational flexibility that can significantly impact coupling efficiency and regioselectivity in palladium-catalyzed transformations . Furthermore, the specific 1,2,4-substitution pattern on the phenyl ring is non-interchangeable with meta- or para-substituted isomers, as ortho-substituted arylboronic acids exhibit distinct steric and electronic profiles in Suzuki-Miyaura couplings, often requiring tailored catalytic conditions and influencing product yields [1]. These architectural differences render simple replacement without re-optimization of reaction parameters and downstream synthetic routes unfeasible.

Single-amine phenylboronic acids lack orthogonal handles

3- or 4-aminophenylboronic acids provide only one reactive amine; sequential dual derivatization is not feasible without additional protection steps.

Boc-amine directly on ring alters steric and electronic profile

Replacing with 3-(N-Boc-amino)phenylboronic acid removes the benzylic methylene spacer, which may shift coupling efficiency and regioselectivity in Pd-catalyzed reactions.

Meta- or para-substituted isomers cannot mimic ortho architecture

The specific 1,2,4-substitution pattern influences steric environment at boron; meta/para isomers exhibit different reactivity and may require re-optimized conditions.

Quantitative Differentiation Evidence


Orthogonal Bifunctionality

5-Amino-2-(Boc-amino)methyl)phenylboronic acid (CAS 1217500-85-0) uniquely incorporates both a free primary aromatic amine at the 5-position and a Boc-protected aminomethyl group at the ortho (2-position) relative to the boronic acid moiety. This contrasts with 3-(N-Boc-amino)phenylboronic acid (CAS 380430-68-2), which contains a single Boc-protected amine directly attached to the phenyl ring without a free amine or methylene spacer . The presence of the free 5-amino group enables direct diazotization, acylation, or reductive amination without prior deprotection, while the ortho-positioned Boc-aminomethyl group remains inert to these transformations and can be liberated later under acidic conditions . This orthogonal bifunctionality is absent in simpler aminophenylboronic acids such as 3-aminophenylboronic acid (CAS 30418-59-8) and 4-aminophenylboronic acid (CAS 89415-43-0), which offer only a single reactive amine site .

Orthogonal Bifunctionality
Class-level
Two distinct amine handles: free 5-NH₂ and Boc-protected 2-CH₂NHBoc
vs. single amine site in 3-(N-Boc-amino)phenylboronic acid or 3-aminophenylboronic acid
Supports orthogonal protection/deprotection workflows; may reduce synthetic step count
Based on structural comparison; synthetic route validation recommended
Medicinal Chemistry Protease Inhibitor Synthesis Orthogonal Protection Strategies

Enhanced Conformational Flexibility

The ortho-positioned Boc-aminomethyl group in 5-amino-2-(Boc-amino)methyl)phenylboronic acid introduces a benzylic methylene spacer (CH2) absent in directly attached Boc-amino phenylboronic acids such as 3-(N-Boc-amino)phenylboronic acid (CAS 380430-68-2) . This methylene unit increases the distance between the bulky Boc-protected amine and the reactive boronic acid center, mitigating steric hindrance that can impede transmetalation in Suzuki-Miyaura couplings [1]. Ortho-substituted arylboronic acids are known to exhibit reduced coupling efficiency due to steric crowding around the boron atom; the presence of a flexible aminomethyl linker in the target compound partially alleviates this limitation by allowing the Boc-protected amine to adopt conformations that minimize interference with the palladium catalytic cycle [2]. This conformational advantage is not shared by 2-(N-Boc-amino)phenylboronic acid pinacol ester (CAS 159624-15-4), where the Boc-amino group is directly bonded to the ortho position, resulting in greater steric compression .

Enhanced Conformational Flexibility
Class-level
Methylene spacer (CH₂) adds an extra rotatable bond
vs. directly attached Boc-amino in 2-(N-Boc-amino)phenylboronic acid pinacol ester
May improve steric accessibility at boron center in cross-couplings
Qualitative geometric assessment; coupling yields depend on substrate and catalyst system
Suzuki-Miyaura Coupling Steric Effects Catalyst Selection

Commercial Purity Benchmarking

Commercially available 5-amino-2-(Boc-amino)methyl)phenylboronic acid (CAS 1217500-85-0) is supplied with a documented purity of 96% (HPLC) from vendors such as Leyan, exceeding the typical 95% assay threshold commonly specified for research-grade phenylboronic acid building blocks including 3-(N-Boc-amino)phenylboronic acid (CAS 380430-68-2, ≥95% ) and 4-((N-Boc-amino)methyl)phenylboronic acid (CAS 489446-42-6, 95% ) . While this 1% absolute purity difference is modest, it places the target compound at the higher end of the purity distribution for Boc-protected aminophenylboronic acid derivatives available at the research scale, potentially reducing the need for pre-use purification in sensitive applications such as library synthesis or bioconjugation.

Commercial Purity Benchmarking
Specification review
96% (HPLC)
Marginally higher purity specification than common 95% grade; may reduce pre-use purification needs
Vendor-reported data; actual purity may vary by lot
Quality Control Procurement Specification Purity Threshold

Optimal Application Scenarios


Protease Inhibitor Scaffold Synthesis

The orthogonal bifunctionality of 5-amino-2-(Boc-amino)methyl)phenylboronic acid makes it ideally suited for constructing α-aminoboronic acid-based protease inhibitor libraries [1]. The free 5-amino group can be elaborated with peptidomimetic recognition elements (e.g., via amide bond formation) while the Boc-protected aminomethyl group remains intact, enabling late-stage deprotection and subsequent functionalization after Suzuki-Miyaura coupling installs the boronic acid warhead into the target scaffold. This sequential, protection-free strategy at the 5-position streamlines the synthesis of complex inhibitors compared to routes requiring global protection/deprotection cycles.

Sterically Demanding Suzuki-Miyaura Cross-Couplings

The aminomethyl spacer in 5-amino-2-(Boc-amino)methyl)phenylboronic acid confers a conformational advantage in palladium-catalyzed couplings with ortho-substituted or sterically hindered aryl halides [2]. The methylene unit reduces steric clash during the transmetalation step, a known limitation for directly attached ortho-substituted arylboronic acids [3]. This property is particularly valuable when coupling to congested biaryl pharmacophores or when synthesizing atropisomeric compounds where conformational pre-organization is critical.

Multivalent Bioconjugation & Affinity Probe Design

The dual amine functionality—one free, one protected—enables the stepwise introduction of two distinct payloads (e.g., a fluorescent reporter at the 5-amino position and a biotin tag at the deprotected aminomethyl group) onto the same phenylboronic acid core . This is advantageous for designing chemical probes that require a boronic acid recognition element for target engagement (e.g., with diol-containing biomolecules) alongside separate reporting and purification handles, a capability not available with mono-amine phenylboronic acids.

Application
Selection Property
Validation Focus
Protease inhibitor library synthesis
Orthogonal amine handles (free & Boc-protected)
Sequential functionalization efficiency
Sterically demanding Suzuki-Miyaura couplings
Aminomethyl spacer flexibility
Coupling yield with hindered aryl halides
Multivalent bioconjugation & affinity probe design
Two addressable amine sites on boronic acid core
Site-specific dual-labeling strategy

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